Ethyl 3-(3-hydroxyphenyl)propanoate
Overview
Description
Ethyl 3-(3-hydroxyphenyl)propanoate is an ester . Esters are organic compounds that feature a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl or an aryl group .
Molecular Structure Analysis
The molecular formula of Ethyl 3-(3-hydroxyphenyl)propanoate is C11H14O3 . This compound has a molecular weight of 194.227 Da .Physical And Chemical Properties Analysis
Ethyl 3-(3-hydroxyphenyl)propanoate has a density of 1.1±0.1 g/cm3, a boiling point of 308.2±17.0 °C at 760 mmHg, and a flash point of 128.6±13.7 °C . It has 3 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Scientific Research Applications
Application in Marine Biotechnology
- Summary of the Application: This compound was isolated from the marine fungus Penicillium thomii KMM 4680, which was collected from the surface of brown alga Alaria ochotensis . The isolation of this compound is part of a broader program to search for biologically active compounds in extracts of marine isolates of microscopic fungi .
- Methods of Application or Experimental Procedures: The fungus was cultivated on standard rice medium for 21 days at room temperature to produce the metabolite . The fungal mycelium with medium was extracted with EtOAc. The extract was evaporated under vacuum. The dry residue was chromatographed over a column of silica gel using hexane–EtOAc of increasing polarity .
- Results or Outcomes: The structure of the compound was established as ethyl 3-acetamido-3- (4-hydroxyphenyl)propanoate . The specific rotation angle of the compound in CHCl3 allowed the R-configuration to be proposed for the C-3 asymmetric center in the compound .
Application in Perfumes and Flavoring Agents
- Summary of the Application: Esters, including “Ethyl 3-(3-hydroxyphenyl)propanoate”, are often used in perfumes and as flavoring agents . They generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the specific ester and its intended use. In general, esters are often used in small quantities due to their strong aromas .
- Results or Outcomes: The use of esters in perfumes and flavoring agents can result in a wide range of pleasant and appealing scents and tastes .
Application in Fats and Vegetable Oils
- Summary of the Application: Fats and vegetable oils are esters of long-chain fatty acids and glycerol . These are crucial components of our diet and play a key role in human nutrition .
- Methods of Application or Experimental Procedures: Fats and vegetable oils are typically consumed in the diet and can be found in a wide variety of foods .
- Results or Outcomes: The consumption of fats and vegetable oils provides essential nutrients and energy for the human body .
Application in Perfumes and Flavoring Agents
- Summary of the Application: Esters, including “Ethyl 3-(3-hydroxyphenyl)propanoate”, are often used in perfumes and as flavoring agents . They generally have pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
- Methods of Application or Experimental Procedures: The specific methods of application can vary widely depending on the specific ester and its intended use. In general, esters are often used in small quantities due to their strong aromas .
- Results or Outcomes: The use of esters in perfumes and flavoring agents can result in a wide range of pleasant and appealing scents and tastes .
Application in Fats and Vegetable Oils
- Summary of the Application: Fats and vegetable oils are esters of long-chain fatty acids and glycerol . These are crucial components of our diet and play a key role in human nutrition .
- Methods of Application or Experimental Procedures: Fats and vegetable oils are typically consumed in the diet and can be found in a wide variety of foods .
- Results or Outcomes: The consumption of fats and vegetable oils provides essential nutrients and energy for the human body .
properties
IUPAC Name |
ethyl 3-(3-hydroxyphenyl)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-11(13)7-6-9-4-3-5-10(12)8-9/h3-5,8,12H,2,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZECGNJSXCCKHDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=CC(=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10569931 | |
Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(3-hydroxyphenyl)propanoate | |
CAS RN |
34708-60-6 | |
Record name | Ethyl 3-(3-hydroxyphenyl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10569931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.